molecular formula C16H10N2O6 B2508198 (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone CAS No. 400076-08-6

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone

Cat. No.: B2508198
CAS No.: 400076-08-6
M. Wt: 326.264
InChI Key: NGFCXQJABWHOHN-UHFFFAOYSA-N
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Description

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a methyl group and a nitro group, as well as a methanone group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzofuran followed by Friedel-Crafts acylation with 4-nitrobenzoyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and functional groups.

Comparison with Similar Compounds

    (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

    (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness: The presence of two nitro groups in (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone makes it unique compared to its analogs

Properties

IUPAC Name

(3-methyl-5-nitro-1-benzofuran-2-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c1-9-13-8-12(18(22)23)6-7-14(13)24-16(9)15(19)10-2-4-11(5-3-10)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFCXQJABWHOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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